3-(3-Bromopropyl)-1,1-difluorocyclobutane
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Overview
Description
3-(3-Bromopropyl)-1,1-difluorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 3-bromopropyl group and two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1,1-difluorocyclobutane typically involves the reaction of 1,1-difluorocyclobutane with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the 3-bromopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-1,1-difluorocyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium
Properties
Molecular Formula |
C7H11BrF2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
InChI |
InChI=1S/C7H11BrF2/c8-3-1-2-6-4-7(9,10)5-6/h6H,1-5H2 |
InChI Key |
MCCGSOPJQLYFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CCCBr |
Origin of Product |
United States |
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